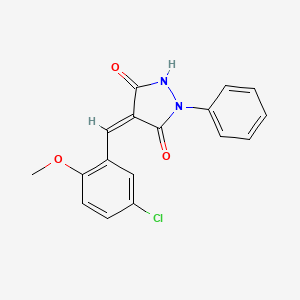
4-(benzoylamino)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzoylamino)-N,N-dimethylbenzamide, also known as benzocaine, is a local anesthetic that is commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in both water and alcohol. Benzocaine is a member of the ester local anesthetic group and is often used as a substitute for cocaine due to its similar numbing effects.
Wirkmechanismus
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It also has a weak effect on potassium channels, which can lead to membrane depolarization and inhibition of action potentials.
Biochemical and Physiological Effects
Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause allergic reactions in some individuals, and in rare cases, it can cause methemoglobinemia, a condition where the blood is unable to transport oxygen effectively.
Vorteile Und Einschränkungen Für Laborexperimente
Benzocaine is widely used in laboratory experiments as a local anesthetic due to its potency and low toxicity. It is also relatively inexpensive and easy to obtain. However, its use is limited by its short duration of action and its potential to interfere with certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 4-(benzoylamino)-N,N-dimethylbenzamide. One area of interest is the development of novel formulations that can improve its duration of action and reduce its potential for toxicity. Another area of research is the investigation of its potential use in the treatment of chronic pain and other conditions. Additionally, there is a need for further studies on its mechanism of action and its effects on different types of nerve cells.
In conclusion, 4-(benzoylamino)-N,N-dimethylbenzamide, or 4-(benzoylamino)-N,N-dimethylbenzamide, is a local anesthetic that has been extensively studied for its use in medical and dental procedures. It works by blocking voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals to the brain. While it has a low toxicity profile and is generally well-tolerated, its use is limited by its short duration of action and potential to interfere with certain assays. There is a need for further research on its mechanism of action, potential uses in the treatment of chronic pain, and the development of novel formulations that can improve its duration of action and reduce its potential for toxicity.
Synthesemethoden
Benzocaine can be synthesized through the esterification of p-aminobenzoic acid with methanol and sulfuric acid. The resulting product is then reacted with dimethylamine to yield 4-(benzoylamino)-N,N-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in the treatment of various conditions such as chronic pain, cough, and sore throat.
Eigenschaften
IUPAC Name |
4-benzamido-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)16(20)13-8-10-14(11-9-13)17-15(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJPIIHTXQYORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzoylamino)-N,N-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)



![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)


![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)




